molecular formula C9H13N5O3 B8767780 2-Amino-9-(2,4-dihydroxybutyl)-1H-purin-6(9H)-one CAS No. 83470-65-9

2-Amino-9-(2,4-dihydroxybutyl)-1H-purin-6(9H)-one

Cat. No.: B8767780
CAS No.: 83470-65-9
M. Wt: 239.23 g/mol
InChI Key: BOVGCIHOTQTZKJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-9-(2,4-dihydroxybutyl)-1H-purin-6(9H)-one is a complex organic compound belonging to the purine family. This compound is characterized by its unique structure, which includes a purine ring system substituted with an amino group and a dihydroxybutyl side chain. It is of significant interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-9-(2,4-dihydroxybutyl)-1H-purin-6(9H)-one typically involves multi-step organic reactions. One common synthetic route includes the condensation of a suitable purine precursor with a dihydroxybutyl derivative under controlled conditions. The reaction conditions often require the use of catalysts, specific temperature ranges, and pH adjustments to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability. The purification process often includes crystallization, chromatography, and other separation techniques to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-Amino-9-(2,4-dihydroxybutyl)-1H-purin-6(9H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can modify the functional groups present in the compound, leading to the formation of reduced derivatives.

    Substitution: The amino and hydroxyl groups in the compound can participate in substitution reactions, where these groups are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can produce a wide range of functionalized purine derivatives.

Scientific Research Applications

2-Amino-9-(2,4-dihydroxybutyl)-1H-purin-6(9H)-one has diverse applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying purine chemistry.

    Biology: The compound’s structural similarity to nucleotides makes it useful in studying DNA and RNA interactions, enzyme mechanisms, and cellular processes.

    Medicine: Research into its potential therapeutic properties includes investigations into its antiviral, anticancer, and anti-inflammatory activities.

    Industry: The compound can be used in the development of new materials, pharmaceuticals, and agrochemicals.

Mechanism of Action

The mechanism of action of 2-Amino-9-(2,4-dihydroxybutyl)-1H-purin-6(9H)-one involves its interaction with specific molecular targets and pathways. Its structural features allow it to bind to enzymes, receptors, and nucleic acids, influencing various biochemical processes. The compound’s effects are mediated through pathways involving signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

    Adenine: A naturally occurring purine base found in DNA and RNA.

    Guanine: Another purine base present in nucleic acids.

    Caffeine: A stimulant compound with a purine structure.

Uniqueness

2-Amino-9-(2,4-dihydroxybutyl)-1H-purin-6(9H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Unlike adenine and guanine, which are primarily involved in genetic material, this compound’s dihydroxybutyl side chain provides additional functional versatility, making it valuable for diverse research applications.

Properties

CAS No.

83470-65-9

Molecular Formula

C9H13N5O3

Molecular Weight

239.23 g/mol

IUPAC Name

2-amino-9-(2,4-dihydroxybutyl)-1H-purin-6-one

InChI

InChI=1S/C9H13N5O3/c10-9-12-7-6(8(17)13-9)11-4-14(7)3-5(16)1-2-15/h4-5,15-16H,1-3H2,(H3,10,12,13,17)

InChI Key

BOVGCIHOTQTZKJ-UHFFFAOYSA-N

Canonical SMILES

C1=NC2=C(N1CC(CCO)O)N=C(NC2=O)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

4-(2-amino-6-chloropurin-9-yl)methyl-1,3-dioxane (prepared according to Example 5) was dissolved in hydrochloric acid (1 mol/l) and refluxed for four hours. The solution was made alkaline with diluted ammonium hydroxide and evaporated to dryness at reduced pressure. The residue was dissolved in water and purified with preparative HPLC on a reversed phase column (μ Bondapack C18)eluted with a mixture of methanol and water (1:3). The product obtained was a white crystalline solid. M.p. 226°-8° C. (dec) (uncorrected) UV spectra (hydrochloric acid 0.01 mol/l): λmax (nm) 277, 254 (ε=10700).
Name
4-(2-amino-6-chloropurin-9-yl)methyl-1,3-dioxane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.